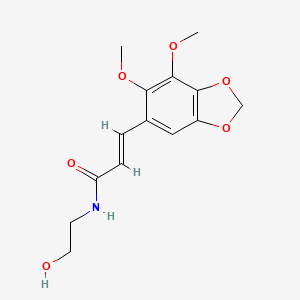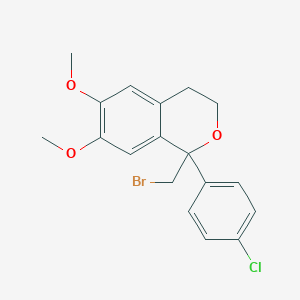![molecular formula C17H14N2O4 B11481295 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B11481295.png)
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-methoxy-5-nitrobenzyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitrobenzaldehyde and 8-hydroxyquinoline.
Formation of Benzyl Bromide: 2-Methoxy-5-nitrobenzaldehyde is converted to 2-methoxy-5-nitrobenzyl bromide using bromine in the presence of a suitable solvent.
Nucleophilic Substitution: The benzyl bromide reacts with 8-hydroxyquinoline in the presence of a base (e.g., potassium carbonate) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-5-aminobenzyl quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline involves its interaction with specific molecular targets:
Molecular Targets: It can target enzymes involved in oxidative stress pathways or DNA replication.
Pathways Involved: The compound may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline.
2-Methoxy-5-nitrobenzyl bromide: Another precursor used in the synthesis.
Tris(8-methoxy-2-quinolylmethyl)amine: A similar compound with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a methoxy-nitrobenzyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-15-8-7-14(19(20)21)10-13(15)11-23-16-6-2-4-12-5-3-9-18-17(12)16/h2-10H,11H2,1H3 |
InChI Key |
LHEYFGVZJBCOOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11481215.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11481222.png)
![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481223.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide](/img/structure/B11481249.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481250.png)

![{5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furyl}(4-chlorophenyl)methanone](/img/structure/B11481270.png)
![6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)

![Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B11481299.png)
![N-(4-{[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11481300.png)
